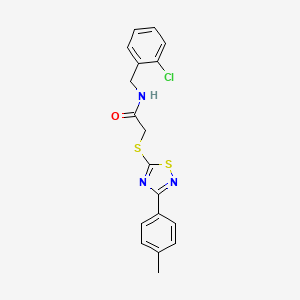

N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Historical Development of 1,2,4-Thiadiazole Research

The 1,2,4-thiadiazole heterocycle, first synthesized in 1955, emerged as a structurally stable aromatic system with unique electronic properties. Early work focused on its synthetic accessibility and reactivity, with Kurzer’s 1982 studies establishing foundational substitution patterns at the 3- and 5-positions. By the 2000s, advances in oxidative cyclization and [3+2] dipolar cycloadditions enabled diversified functionalization, as demonstrated in the synthesis of polycarpathiamines A and B via copper-catalyzed heterocyclization. The discovery of dendrodoin in 1984, a cytotoxic marine natural product containing 1,2,4-thiadiazole, marked its entry into bioactive compound research.

Table 1: Milestones in 1,2,4-Thiadiazole Chemistry

Position in Medicinal Chemistry

N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exemplifies modern efforts to optimize thiadiazole-based pharmacophores. Its structure integrates three key elements:

- 1,2,4-Thiadiazole Core : Provides metabolic stability and π-π stacking interactions, as seen in S1P1 agonist 17g .

- Thioacetamide Linker : Enhances membrane permeability, analogous to lymphopenia-inducing 17g (BBR > 0.5).

- Aryl Substituents : The p-tolyl and 2-chlorobenzyl groups confer selective target engagement, mirroring strategies in COX-2 inhibitors.

This compound’s design aligns with trends in fragment-based drug discovery, where modular components are combined to balance potency and pharmacokinetics.

Significance in Heterocyclic Compound Research

The 1,2,4-thiadiazole ring’s electronic isoesterism with pyrimidine makes it a versatile bioisostere. Key contributions include:

- Synthetic Versatility : Adaptable to one-pot multicomponent reactions, as shown in the synthesis of 8a–j (yields: 68–82%).

- Stability : Resists acid/alkali hydrolysis, enabling oral bioavailability in compounds like 17g .

- Diverse Reactivity : Electrophilic substitutions at C5 facilitate late-stage derivatization.

Table 2: Comparative Reactivity of Thiadiazole Isomers

| Isomer | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| 1,2,3-Thiadiazole | Moderate | High |

| 1,2,4-Thiadiazole | Low | Moderate (C5 > C3) |

| 1,3,4-Thiadiazole | High | Low |

Current Research Trends in Thiadiazole-Containing Molecules

Recent advances focus on three areas:

- Targeted Therapeutics :

- Synthetic Methodology :

- Hybrid Scaffolds :

These trends highlight the compound’s potential as a multimodal therapeutic scaffold, combining target specificity with synthetic tractability.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-12-6-8-13(9-7-12)17-21-18(25-22-17)24-11-16(23)20-10-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOOEJVRPVXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of p-Tolyl Group: The p-tolyl group can be introduced through electrophilic aromatic substitution reactions.

Attachment of 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride as a reagent.

Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the 2-chlorobenzyl group under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities due to the presence of the 1,2,4-thiadiazole moiety. Research has shown that compounds containing this scaffold can have:

- Anticonvulsant Activity : Several studies have demonstrated that derivatives of 1,2,4-thiadiazole possess anticonvulsant properties. For instance, compounds similar to N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicate that such compounds can significantly reduce seizure activity in animal models .

- Antiviral Properties : Thiadiazole derivatives have been investigated for their antiviral potential. Some compounds have demonstrated high potency against viral targets like the hepatitis C virus (HCV), with certain derivatives exhibiting IC50 values in the low micromolar range. The structural modifications in thiadiazole compounds often enhance their antiviral activity .

- Anticancer Activity : The anticancer potential of thiadiazole derivatives has also been explored. Compounds with similar structures have shown inhibition of cancer cell proliferation in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Case Study 1: Anticonvulsant Efficacy

In a study examining various thiadiazole derivatives for anticonvulsant activity, this compound was tested alongside standard anticonvulsants like phenytoin. The compound exhibited a protective effect against seizures at doses lower than those required for conventional treatments, indicating its potential as a novel anticonvulsant agent .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of thiadiazole derivatives against HCV. The study found that modifications to the thiadiazole structure significantly enhanced antiviral activity, with some derivatives achieving IC50 values comparable to established antiviral drugs. This suggests that this compound could serve as a lead compound for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Thiadiazole and Triazole Derivatives

Key analogs include N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (Compound N) and 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (Compound S) . Both feature triazole-thiadiazole fused rings but differ in substituents:

- Compound N : IC₅₀ = 42 ± 1 nM against CDK5/p24.

- Compound S (dichloro-substituted): IC₅₀ = 30 ± 1 nM, demonstrating enhanced potency likely due to increased electron-withdrawing effects improving target interaction .

Comparison with Target Compound : The absence of a triazole ring in N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may reduce kinase affinity compared to Compounds N and S. However, its p-tolyl group could enhance hydrophobic interactions in binding pockets.

Thiazol and Oxadiazole Analogues

2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA):

- Theoretical studies highlight its electron-deficient aromatic system, favoring interactions with polar residues in enzymatic targets .

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide:

- Features a thiazol ring and 4-amino-triazole substituent, improving solubility via hydrogen bonding. Structural data suggest conformational flexibility, which may broaden target specificity .

Comparison with Target Compound: The target compound’s simpler thiadiazole core may offer synthetic accessibility but lacks the multi-heterocyclic complexity of CPA or the solubility-enhancing amino groups in thiazol analogs.

Substituent Effects on Activity

- Chlorine vs.

- Aryl Group Variations : Replacement of p-tolyl with phenyl (as in Compound N) or methoxyphenyl (e.g., ’s Compound 12) alters electronic and steric profiles, impacting target selectivity .

Research Implications and Gaps

- Activity Data: While Compounds N and S show potent CDK5/p25 inhibition, the target compound’s activity remains uncharacterized.

- Synthetic Accessibility : The target compound’s straightforward synthesis (similar to ’s methods) offers scalability advantages over multi-heterocyclic analogs .

- Theoretical Studies : Computational analyses (e.g., MESP, HOMO-LUMO) for the target compound, akin to CPA , are needed to predict reactivity and binding modes.

Biological Activity

N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring system, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The specific substitution patterns of the thiadiazole ring and the attached benzyl groups are crucial for its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways crucial for cell survival and apoptosis.

- Gene Expression Alteration : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : Compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. A review indicated that derivatives showed IC50 values ranging from 0.28 to 22.19 µM against different cancer types including breast and prostate cancers .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 (breast cancer) | 0.28 | |

| Compound 2 | PC3 (prostate cancer) | 22.19 | |

| N-(5-Nitrothiazol-2-yl)-2-thioacetamide | K562 (leukemia) | 7.4 |

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives have been explored for other therapeutic effects:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities.

- Anti-inflammatory Effects : Certain compounds have demonstrated potential in reducing inflammation in preclinical models.

Study on Antitumor Activity

In a study focused on the synthesis and evaluation of novel thiadiazole derivatives, researchers reported that several compounds exhibited strong antitumor activity against human cancer cell lines. Notably, a derivative similar to this compound was found to inhibit tumor growth significantly after 14 days of treatment in mouse models .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For example, a study involving a related compound revealed that it formed critical hydrogen bonds with amino acid residues in the active site of the Abl protein kinase, indicating a potential mechanism for its selective activity against certain cancer types .

Q & A

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts. For example, 2-chloroacetamide derivatives are formed by dropwise addition of chloroacetyl chloride to a mixture of the thiazole precursor and triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF . Alternative methods include refluxing thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with alkylating agents like potassium carbonate in acetone .

Q. How is structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

- NMR : Proton environments (e.g., aromatic protons from the p-tolyl group, methylene protons in the acetamide chain) are resolved via H and C NMR.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in solid-state derivatives (e.g., triazolothiadiazoles) .

Q. What preliminary biological screening models are used for this compound?

Initial screening often includes:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) are evaluated via spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data on biological efficacy be resolved?

Discrepancies may arise from differences in substituents, assay conditions, or cell lines. For example, a thiadiazole derivative showed high cytotoxicity in one study (IC = 2.1 μM) but low activity in another due to variations in the aryl group (e.g., p-tolyl vs. 4-bromophenyl). To resolve this:

Q. What strategies improve the metabolic stability of this compound?

Structural modifications can enhance pharmacokinetics:

- Bioisosteric replacement : Swap the thiadiazole ring with 1,2,4-triazole to reduce metabolic oxidation .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to delay hepatic clearance .

- LogP optimization : Adjust lipophilicity by substituting the p-tolyl group with polar moieties (e.g., pyridinyl) to balance membrane permeability and solubility .

Q. How is the structure-activity relationship (SAR) analyzed for thiadiazole-acetamide hybrids?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., Cl on benzyl) enhance electrophilic interactions with target residues.

- Linker flexibility : A thioether bridge (–S–) between thiadiazole and acetamide improves conformational adaptability vs. rigid oxadiazole analogs .

- Heterocyclic core variations : Thiadiazole derivatives exhibit stronger π-π stacking with enzyme active sites compared to oxadiazoles or triazoles .

Q. What analytical methods identify synthetic impurities in this compound?

Impurity profiling involves:

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to separate unreacted precursors (e.g., 2-chloroacetamide).

- LC-MS/MS : Quantifies trace byproducts (e.g., dimerized thiadiazoles) via multiple reaction monitoring (MRM) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S percentages .

Methodological Notes

- Synthesis optimization : Use anhydrous solvents (e.g., dioxane) to prevent hydrolysis of chloroacetyl chloride .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .

- Computational tools : MOE or AutoDock Vina for docking studies; Gaussian09 for DFT calculations of electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.